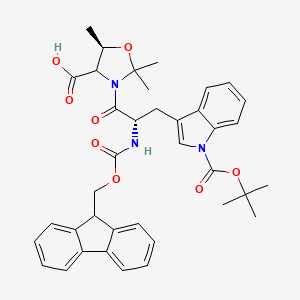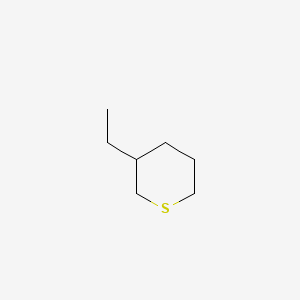
3-Ethylthiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a sulfur-containing heterocycle, which means it has a ring structure that includes sulfur as one of its members
准备方法
Synthetic Routes and Reaction Conditions: 3-Ethylthiane can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the thiane ring. Common catalysts used in this process include yttrium triflate, tungstophosphoric acid, and iodine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents . This method is advantageous for large-scale production due to its cost-effectiveness and environmental benefits.
化学反应分析
Types of Reactions: 3-Ethylthiane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiane derivatives.
Substitution: Substituted thiane compounds.
科学研究应用
3-Ethylthiane has several applications in scientific research, including:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 3-ethylthiane involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in the thiane ring can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. These interactions can modulate enzyme activity, disrupt cellular processes, and induce oxidative stress . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
3-Methylthiane: Similar structure but with a methyl group instead of an ethyl group.
3-Propylthiane: Similar structure but with a propyl group instead of an ethyl group.
3-Butylthiane: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness of 3-Ethylthiane: this compound is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methyl, propyl, and butyl analogs .
属性
CAS 编号 |
61568-48-7 |
|---|---|
分子式 |
C7H14S |
分子量 |
130.25 g/mol |
IUPAC 名称 |
3-ethylthiane |
InChI |
InChI=1S/C7H14S/c1-2-7-4-3-5-8-6-7/h7H,2-6H2,1H3 |
InChI 键 |
CIMHGPVZHGEPEP-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCCSC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


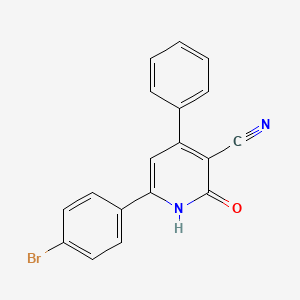
![7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13099473.png)
![1,5-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ol](/img/structure/B13099483.png)

![Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate](/img/structure/B13099493.png)
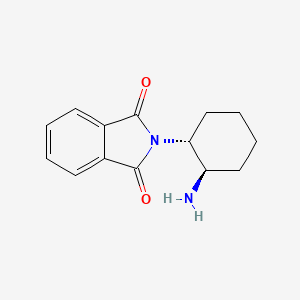
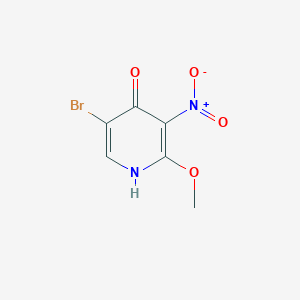
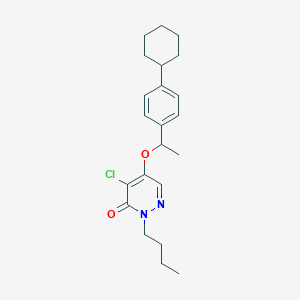
![5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13099517.png)

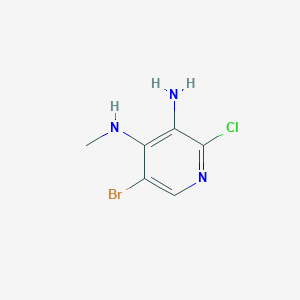
![3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione](/img/structure/B13099528.png)
